(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile
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Overview
Description
1-Azabicyclo[222]octane-3-carbonitrile, (3R)-(9CI), is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azabicyclo[2.2.2]octane-3-carbonitrile can be synthesized through the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. The reaction typically occurs at 425°C for 4 hours, yielding up to 84.3% .
Industrial Production Methods
The industrial production of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a ketone group instead of a nitrile group.
1-Azabicyclo[1.1.0]butane: Another bicyclic compound with a different ring structure and nitrogen placement.
Uniqueness
1-Azabicyclo[22The presence of the nitrile group allows for diverse chemical transformations and the synthesis of a wide range of derivatives, making it a valuable compound in various research and industrial applications .
Biological Activity
(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile, also known as (3R)-quinuclidine-3-carbonitrile, is a bicyclic nitrogen-containing compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₃N₃
- Molecular Weight : Approximately 136.2 g/mol
- Structure : The compound features a bicyclo[2.2.2]octane framework with a cyano group at the 3-position, contributing to its unique chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, most notably Cathepsin C, which plays a critical role in inflammation and immune response. Inhibition of this enzyme can potentially lead to therapeutic benefits in conditions involving excessive inflammation.
2. Neurotransmitter Modulation
This compound has shown promise in modulating neurotransmitter systems, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs). It acts selectively on the alpha7 nAChR subtype, which is implicated in cognitive functions and neuroprotection.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cognitive Dysfunction : A study demonstrated that derivatives of this compound could enhance cognitive performance in models of schizophrenia by acting as agonists at the alpha7 nAChR, improving auditory sensory gating and memory tasks .
- Pharmacokinetic Profile : Research has indicated that this compound exhibits favorable pharmacokinetic properties, including rapid brain penetration and high oral bioavailability in animal models .
The mechanism through which this compound exerts its effects primarily involves:
- Binding Affinity : The compound's ability to bind selectively to the alpha7 nAChR allows it to influence neurotransmitter release and synaptic plasticity, which are crucial for cognitive functions.
- Enzyme Interaction : By inhibiting enzymes like Cathepsin C, it may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
PNU-282987 | Azabicyclo[2.2.1] | Potent α7 agonist |
PHA-543613 | Benzodioxane | Selective α7 agonist |
BMABO | Azabicyclic | Potential radio-sensitization agent |
These compounds highlight the unique aspects of this compound, particularly its specific interactions with nicotinic receptors compared to others that may not exhibit the same selectivity or potency.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m0/s1 |
InChI Key |
ICSMHHPNBLZOLB-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)C#N |
Canonical SMILES |
C1CN2CCC1C(C2)C#N |
Origin of Product |
United States |
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